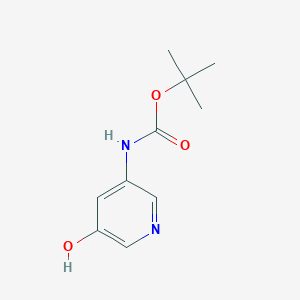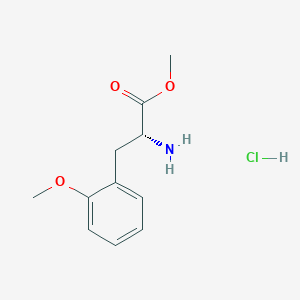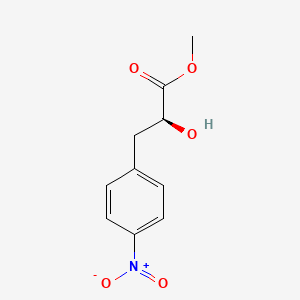
3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid is an organic compound that features a phenyl ring substituted with a chlorine atom and a hydroxyl group, along with an acrylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products
Oxidation: 3-(2-Chloro-4-oxo-phenyl)-acrylic acid
Reduction: 3-(2-Chloro-4-hydroxy-phenyl)-propanol
Substitution: 3-(2-Amino-4-hydroxy-phenyl)-acrylic acid or 3-(2-Thio-4-hydroxy-phenyl)-acrylic acid
科学研究应用
3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the hydroxyl and chlorine substituents can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 3-(2-Bromo-4-hydroxy-phenyl)-acrylic acid
- 3-(2-Fluoro-4-hydroxy-phenyl)-acrylic acid
- 3-(2-Methyl-4-hydroxy-phenyl)-acrylic acid
Uniqueness
3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The chlorine substituent can enhance its electrophilic character, making it more reactive in substitution reactions. Additionally, the hydroxyl group provides opportunities for hydrogen bonding, affecting its interactions with biological targets.
属性
IUPAC Name |
(E)-3-(2-chloro-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPIDLFVGUWKOT-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-[2-[1-Bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]phenyl]-bis(3,5-dimethylphenyl)phosphane;cyclopentane;iron](/img/structure/B6594037.png)
![3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B6594044.png)











![13-hydroxy-10,16-bis[2,4,6-tri(propan-2-yl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6594128.png)
